molecular formula C9H7BrN2O B3055995 5-(4-Bromophenyl)oxazol-2-amine CAS No. 6826-26-2

5-(4-Bromophenyl)oxazol-2-amine

Cat. No. B3055995
CAS RN: 6826-26-2
M. Wt: 239.07 g/mol
InChI Key: IOHKMNVCWGUVBX-UHFFFAOYSA-N
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Description

“5-(4-Bromophenyl)oxazol-2-amine” is an organic compound that belongs to the class of aryl-phenylketones . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazole derivatives have been synthesized by researchers around the globe for their various biological activities . The synthesis of oxazole derivatives often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of “5-(4-Bromophenyl)oxazol-2-amine” consists of a 5-membered oxazole ring attached to a 4-bromophenyl group . The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .

Scientific Research Applications

Synthesis and Chemical Properties

5-(4-Bromophenyl)oxazol-2-amine is involved in various chemical syntheses and characterizations. For instance, its derivatives are synthesized through reactions such as regioselective bromination of oxazoles, which is crucial for Suzuki-Miyaura and Negishi coupling processes. These methods are significant in the development of pharmaceuticals and agrochemicals due to their efficiency in creating carbon-carbon bonds (Li, Buzon, & Zhang, 2011). Additionally, derivatives of 5-(4-Bromophenyl)oxazol-2-amine have been synthesized and evaluated for antimicrobial activities against various bacterial and fungal strains (Kaneria et al., 2016).

Applications in Medicinal Chemistry

In medicinal chemistry, 5-(4-Bromophenyl)oxazol-2-amine derivatives are explored for potential therapeutic benefits. For example, the synthesis and characterization of novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives demonstrated antimicrobial action against bacterial and fungal strains and antioxidant activity, indicating potential for developing novel antimicrobial agents (Apostol et al., 2022). Furthermore, N-aryl-5-aryloxazol-2-amine derivatives, which include the 5-(4-Bromophenyl)oxazol-2-amine structure, have shown inhibitory effects on 5-lipoxygenase, an enzyme important in inflammation, suggesting potential applications in treating inflammation-related diseases like asthma and rheumatoid arthritis (Suh, Yum, & Cho, 2015).

Molecular and Structural Analysis

Structural analysis and modification of 5-(4-Bromophenyl)oxazol-2-amine and its derivatives contribute to the understanding of molecular interactions and properties. Studies involving crystal structure and Hirshfeld surface analysis of derivatives have provided insights into molecular interactions and stability, which are essential for pharmaceutical and material science applications (Nadaf et al., 2019).

properties

IUPAC Name

5-(4-bromophenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHKMNVCWGUVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10581330
Record name 5-(4-Bromophenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)oxazol-2-amine

CAS RN

6826-26-2
Record name 5-(4-Bromophenyl)-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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